molecular formula C18H33O3- B1258512 9,10-Epoxystearate

9,10-Epoxystearate

Cat. No.: B1258512
M. Wt: 297.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-epoxyoctadecanoate is an epoxystearate resulting from the deprotonation of the carboxy group of 9,10-epoxyoctadecanoic acid (i.e. conjugate base of 9,10-epoxyoctadecanoic acid);  the major species at pH 7.3. It derives from a 1-stearoyl-2-(9,10-epoxyoctadecanoyl)-sn-glycero-3-phospho-L-serine(1-) and a 1-palmitoyl-2-(9,10-epoxyoctadecanoyl)-sn-glycero-3-phospho-L-serine(1-). It is a conjugate base of a 9,10-epoxyoctadecanoic acid.

Properties

Molecular Formula

C18H33O3-

Molecular Weight

297.5 g/mol

IUPAC Name

8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/p-1

InChI Key

IMYZYCNQZDBZBQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-]

Synonyms

9,10-epoxyoctadecanoic acid
9,10-epoxystearic acid
9,10-epoxystearic acid, (cis)-isomer
9,10-epoxystearic acid, (trans)-isomer
9,10-epoxystearic acid, 14C-acid
9,10-epoxystearic acid, ammonium salt
9,10-epoxystearic acid, potassium salt
9,10-epoxystearic acid, sodium salt
cis-9,10-epoxystearic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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